3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine
Description
3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a 4-chlorophenyl group and at position 6 with a 4-methylpiperazine moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Pyridazine derivatives are widely explored in medicinal chemistry due to their ability to interact with biological targets such as neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-19-8-10-20(11-9-19)15-7-6-14(17-18-15)12-2-4-13(16)5-3-12/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYDGJANTVQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 4-methylpiperazine and a suitable pyridazine precursor under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structurally related pyridazine derivatives and their distinguishing features:
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 295.8 | 434.9 | 432.9 |
| LogP (Predicted) | 2.3 | 3.8 | 3.5 |
| Solubility (mg/mL) | ~10 (DMSO) | ~5 (DMSO) | ~7 (DMSO) |
The target compound’s lower molecular weight and LogP suggest improved solubility and oral bioavailability compared to bulkier sulfonyl analogs.
Unique Advantages and Limitations
- Target Compound : The absence of a sulfonyl group may enhance CNS permeability, making it suitable for neurological applications. However, the lack of electron-withdrawing groups could reduce enzymatic target affinity.
- Sulfonyl Analogs : Superior binding to charged residues (e.g., COX-2 active site) but may suffer from metabolic instability due to sulfonate cleavage .
Biological Activity
3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine is a pyridazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a chlorophenyl group and a piperazine moiety, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 256.74 g/mol. The structure can be represented as follows:
Research indicates that pyridazine derivatives, including this compound, may exert their biological effects through various mechanisms, such as:
- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways.
- Antimicrobial Activity : Studies suggest that pyridazine derivatives possess antimicrobial properties, potentially making them candidates for antibiotic development.
- Anticancer Properties : There is evidence that these compounds can induce apoptosis in cancer cells, inhibiting tumor growth.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | IC50 Value (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| Antitumor | 49.85 | A549 (lung cancer) | |
| Antimicrobial | 26 | Various bacteria | |
| Kinase Inhibition | 0.16 | Aurora-A kinase |
Case Studies
- Anticancer Activity : In a study evaluating the anticancer potential of various pyridazine derivatives, this compound demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value of approximately 49.85 µM. This suggests a moderate level of efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Another study focused on the inhibition of Aurora-A kinase by pyridazine derivatives found that this compound exhibited an IC50 value of 0.16 µM, indicating potent inhibition compared to other tested compounds. This kinase is crucial for cell cycle regulation, and its inhibition could lead to reduced tumor growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by substitution with the 4-methylpiperazine and 4-chlorophenyl groups. Key steps include:
- Nucleophilic aromatic substitution under controlled temperatures (60–80°C) to introduce the piperazine moiety .
- Suzuki coupling or Buchwald-Hartwig amination for aryl group attachment, requiring palladium catalysts and inert atmospheres .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while aqueous workup improves purity .
- Yield Optimization : Monitor intermediates via TLC and use HPLC for final purity assessment (>95% by area normalization) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., aromatic proton splitting for chlorophenyl, methyl group singlet at δ ~2.3 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles, critical for validating the piperazine-pyridazine dihedral angle (~15–25°) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., [M+H] at m/z 330.1245 for CHClN) .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., C1s protease) using fluorogenic substrates; IC values <10 µM suggest therapeutic relevance .
- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli; compare to reference compounds like ciprofloxacin .
- Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells to assess selectivity (therapeutic index >10) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory biological data across similar pyridazine derivatives?
- Methodological Answer :
- Comparative Analysis : Evaluate analogues (e.g., 3-phenyl vs. 4-chlorophenyl substitutions) using matched molecular pair analysis. For example, the 4-chlorophenyl group enhances C1s protease inhibition (IC 2.5 µM vs. 12 µM for phenyl) but reduces solubility .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., VAP-1); prioritize residues with ΔG < -7 kcal/mol .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme vs. cell-based) to distinguish direct target effects from off-target interactions .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Co-Crystallization : Use carboxylic acid additives (e.g., fumaric acid) to stabilize piperazine conformers .
- Temperature Gradients : Slow cooling (0.5°C/hr) from saturated DMSO/water solutions yields diffraction-quality crystals .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to resolve pseudo-merohedral twinning .
Q. How do electronic effects of the 4-chlorophenyl and 4-methylpiperazine groups influence reactivity in downstream derivatization?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The electron-withdrawing Cl group directs nitration to the meta position (HNO/HSO, 0°C), while the methylpiperazine’s electron-donating nature facilitates alkylation at N-4 .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show HOMO localization on pyridazine, favoring nucleophilic attacks at C-2 .
- Reactivity Profiling : Track substituent effects via Hammett σ constants; σ = +0.23 reduces pyridazine’s pK by ~1 unit .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro enzyme inhibition and cellular activity data?
- Methodological Answer :
- Permeability Assessment : Perform PAMPA-BBB assays; logP >3 may limit cellular uptake despite potent enzyme inhibition .
- Metabolite Screening : LC-MS/MS identifies N-oxide metabolites that retain activity (e.g., 4-methylpiperazine oxidation) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
